![molecular formula C10H14OS B2822973 [4-(Propan-2-yloxy)phenyl]methanethiol CAS No. 1384864-93-0](/img/structure/B2822973.png)

[4-(Propan-2-yloxy)phenyl]methanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

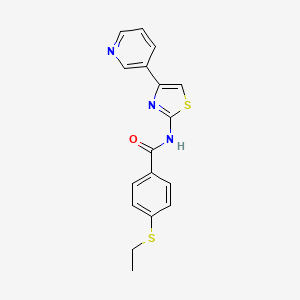

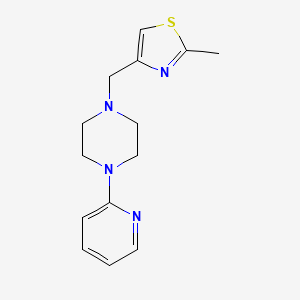

“[4-(Propan-2-yloxy)phenyl]methanethiol” is a chemical compound with the CAS Number: 1384864-93-0 . Its IUPAC name is (4-isopropoxyphenyl)methanethiol . The molecular weight of this compound is 182.29 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14OS/c1-8(2)11-10-5-3-9(7-12)4-6-10/h3-6,8,12H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique

Methoxy(phenylthio)methane Applications

Methoxy(phenylthio)methane demonstrates versatility in synthetic chemistry, undergoing electrophilic alkylation followed by nucleophilic allylation or propargylation. This process is influenced by the choice of Lewis acid, providing a route to generate methoxy- or phenylthiomethylene 1,1-dipole synthons, which are useful intermediates in organic synthesis (Sato et al., 1987).

Coenzyme M Analogues

The synthesis and investigation of 2-(methylthio)ethanesulfonate analogues for their activity in the methyl coenzyme M reductase system highlight the potential for chemical modifications to influence biological pathways. This enzyme system, crucial for methane biosynthesis in certain microbial contexts, illustrates the potential for designing analogues that impact metabolic processes (Gunsalus et al., 1978).

Electrochemical Oxidation of Organosilicon Compounds

Research into the electrochemical oxidation of organosilicon compounds, including phenylthio(trimethylsilyl)methane, for one-carbon homologation reactions reveals the potential for synthesizing valuable chemical intermediates. These methods offer routes to dimethyl acetals or methyl esters, showcasing the intersection of electrochemistry and organic synthesis for efficient compound generation (Yoshida et al., 1991).

Methane Mitigation and Biopolymer Production

Methanotrophs, bacteria that metabolize methane, can be harnessed for biotechnological applications such as biopolymer production. This approach not only mitigates methane, a potent greenhouse gas, but also produces valuable polymers like PHA and PHB from methane, demonstrating a sustainable method for converting greenhouse gases into useful products (Karthikeyan et al., 2015).

Methane Aromatization

The co-aromatization of methane with propane using Zn/HZSM-5 as a catalyst sheds light on the conversion of methane into more complex hydrocarbons. This research elucidates the pathways for methane incorporation into aromatic compounds, offering insights into the conversion of methane to valuable chemicals (He et al., 2019).

Propriétés

IUPAC Name |

(4-propan-2-yloxyphenyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-8(2)11-10-5-3-9(7-12)4-6-10/h3-6,8,12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKJKYUVKAESIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(3-chlorophenyl)propanamide](/img/structure/B2822893.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2822895.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2822900.png)

![3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2822905.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2822910.png)